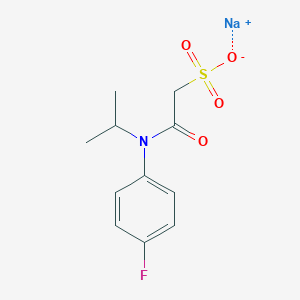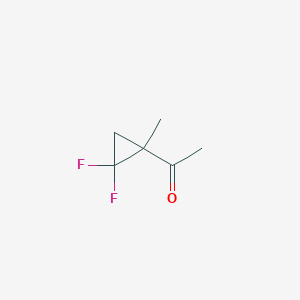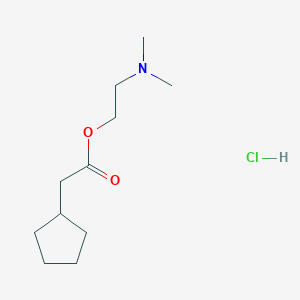
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (CDAE) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. CDAE is a derivative of cyclopentaneacetic acid and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been used as a reagent in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The exact mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is not fully understood, but it is believed to act as a histone deacetylase inhibitor. Histone deacetylases are enzymes that play a critical role in gene expression and are involved in the development of various diseases, including cancer. By inhibiting histone deacetylases, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride may be able to regulate gene expression and prevent the development of certain diseases.
Effets Biochimiques Et Physiologiques
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been shown to have antiviral activity against the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride in lab experiments is its ease of synthesis and availability. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a relatively inexpensive reagent that can be easily scaled up for industrial applications. However, one of the limitations of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is its potential toxicity. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
Orientations Futures
Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry. Studies should aim to further elucidate the mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and identify its molecular targets. Additionally, research should be conducted to optimize the synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and develop new derivatives with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery, and has been shown to have a wide range of biological activities. Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry, and aim to further elucidate its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves the reaction of cyclopentaneacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form. The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a straightforward process and can be easily scaled up for industrial applications.
Propriétés
Numéro CAS |
129320-11-2 |
|---|---|
Nom du produit |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Formule moléculaire |
C11H22ClNO2 |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)7-8-14-11(13)9-10-5-3-4-6-10;/h10H,3-9H2,1-2H3;1H |
Clé InChI |
SVJURNCZPHTJAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CC1CCCC1.Cl |
SMILES canonique |
CN(C)CCOC(=O)CC1CCCC1.Cl |
Autres numéros CAS |
129320-11-2 |
Synonymes |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



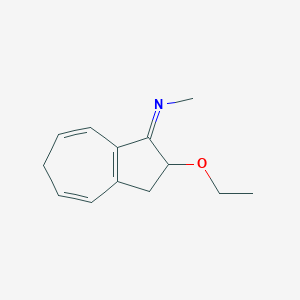
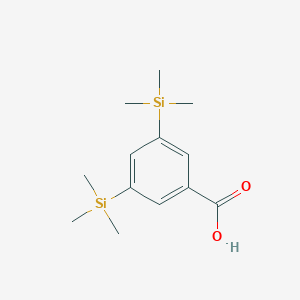
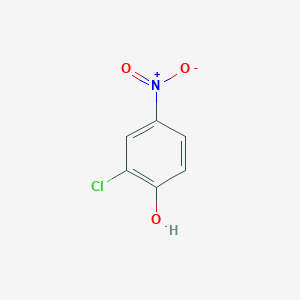
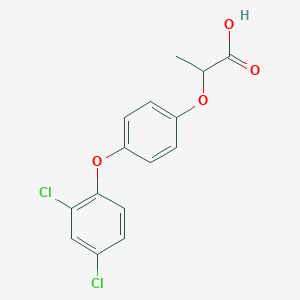
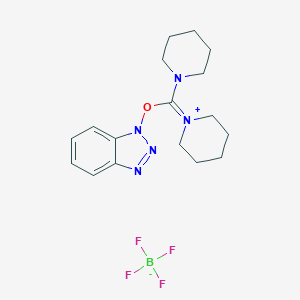
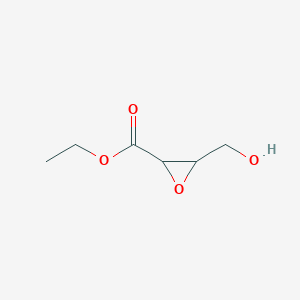

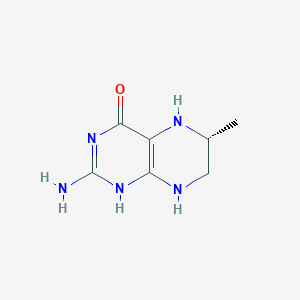

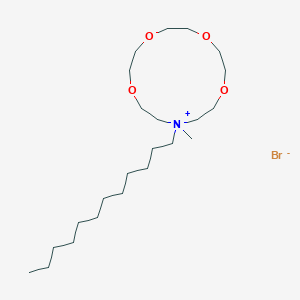
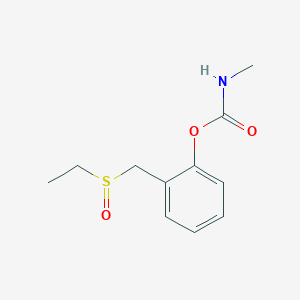
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
